5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one
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Overview
Description
5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one is a heterocyclic compound that features a pyridazinone core with a thiophene ring attached via a hydrazone linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one typically involves the condensation of 5-chloro-4-hydrazinyl-1H-pyridazin-6-one with thiophene-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorine atom on the pyridazinone ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one
- 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides
Uniqueness
5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one is unique due to the presence of both a pyridazinone core and a thiophene ring, which may confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4OS/c10-8-7(5-12-14-9(8)15)13-11-4-6-2-1-3-16-6/h1-5H,(H2,13,14,15)/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBRQBWFVGMXID-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC2=C(C(=O)NN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC2=C(C(=O)NN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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